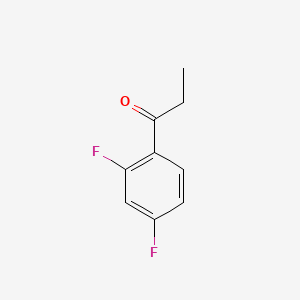

2',4'-Difluoropropiophenone

CAS No.: 85068-30-0

Cat. No.: VC2122710

Molecular Formula: C9H8F2O

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85068-30-0 |

|---|---|

| Molecular Formula | C9H8F2O |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |

| Standard InChI Key | UZWOADNMVRRYDE-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=C(C=C(C=C1)F)F |

| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)F)F |

Introduction

2',4'-Difluoropropiophenone is a halogenated acetophenone derivative, characterized by its unique structure featuring difluoro substituents on the phenyl ring. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including potential anticancer and antimicrobial activities. Despite the lack of specific literature directly focused on 2',4'-Difluoropropiophenone, understanding its structure and potential applications can provide insights into its biological significance.

Synthesis and Applications

The synthesis of 2',4'-Difluoropropiophenone typically involves standard organic chemistry techniques, such as Friedel-Crafts acylation or other methods used for halogenated acetophenones. This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research where fluorinated compounds are valued for their metabolic stability and ability to interact with biological targets.

Applications:

-

Pharmaceutical Research: Used in the development of new drugs due to its potential biological activity.

-

Material Science: May be involved in the preparation of advanced materials with specific properties.

-

Biological Studies: Acts as a probe to study biochemical pathways and interactions.

Comparison with Similar Compounds

Compounds similar to 2',4'-Difluoropropiophenone, such as 2-Bromo-3',4'-difluoropropiophenone, have been studied for their cytotoxic effects on cancer cell lines. These compounds exhibit unique reactivity due to their halogen substituents, which can enhance interactions with biological targets.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Bromo-3',4'-difluoropropiophenone | Bromine and difluorophenyl groups | Cytotoxic against MCF-7 breast cancer cells |

| 3-(4-Chlorophenyl)-2',4'-difluoropropiophenone | Chlorophenyl and difluoro substitutions | Potential biological activity due to halogen substituents |

Future Research Directions

Further research on 2',4'-Difluoropropiophenone could focus on its synthesis optimization, biological activity screening, and potential applications in drug development. The compound's unique structure suggests it could be a valuable intermediate for synthesizing biologically active molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume